2H-Pyrido[1,2-a]pyrimidin-2-one
Description
Structure
2D Structure
Properties
IUPAC Name |
pyrido[1,2-a]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-4-6-10-5-2-1-3-7(10)9-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKRSSCRFSZXBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=O)C=CN2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60329800 | |
| Record name | 2H-Pyrido[1,2-a]pyrimidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60329800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16075-67-5 | |
| Record name | 2H-Pyrido[1,2-a]pyrimidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60329800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-pyrido[1,2-a]pyrimidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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The Significance of Pyrido 1,2 a Pyrimidinone Scaffolds in Modern Chemistry and Biosciences
The pyrido[1,2-a]pyrimidine (B8458354) core is a key structural motif found in numerous compounds with a wide array of biological activities. This scaffold is a type of fused heterocyclic system, containing a pyridine (B92270) ring fused to a pyrimidine (B1678525) ring. The arrangement of nitrogen atoms in this structure makes it a versatile building block for creating new therapeutic agents.
Pyrido[1,2-a]pyrimidine derivatives have demonstrated a remarkable range of pharmacological properties, including:
Anticancer: These compounds have been investigated for their potential to inhibit tumor growth. rsc.orgnih.gov
Antipsychotic: Certain derivatives are used in the treatment of schizophrenia. jocpr.com
Anti-inflammatory: Some have shown promise in reducing inflammation. wjpsonline.comrsc.org
Antiviral and Antibacterial: The scaffold is a basis for developing agents to combat various pathogens. researchgate.net
Cardiovascular and CNS stimulants: Research has explored their effects on the heart and central nervous system. jocpr.com
The broad spectrum of activity is attributed to the ability of the pyridopyrimidine nucleus to interact with various biological targets. This has led to the development of several marketed drugs, such as the antipsychotics risperidone (B510) and paliperidone, the anti-allergic agent ramastine, and the tranquilizer pirenperone. wjpsonline.com
The Distinctive Regioisomeric Features of 2h Pyrido 1,2 a Pyrimidin 2 One
Pyrido[1,2-a]pyrimidinone exists in different isomeric forms, with the position of the carbonyl group and the double bonds varying within the pyrimidine (B1678525) ring. The "2H-" designation in 2H-Pyrido[1,2-a]pyrimidin-2-one specifies a particular regioisomer where the carbonyl group is at position 2, and a hydrogen atom is attached to the nitrogen at position 1. This is in contrast to its more commonly studied isomer, 4H-Pyrido[1,2-a]pyrimidin-4-one.
The regiochemistry of these molecules significantly influences their electronic properties, reactivity, and, consequently, their biological activity. The synthesis of a specific regioisomer often requires carefully controlled reaction conditions. For instance, the reaction of 2-aminopyridine (B139424) with certain reagents can lead to the selective formation of either the 2-one or the 4-one isomer depending on the reaction pathway.
The structural differences between these isomers can be seen in the following table:
| Feature | This compound | 4H-Pyrido[1,2-a]pyrimidin-4-one |
| Carbonyl Position | C2 | C4 |
| Double Bond Positions | Differ within the pyrimidine ring | Differ within the pyrimidine ring |
| Tautomeric Form | Can exist in tautomeric forms | Can exist in tautomeric forms |
The ability to selectively synthesize one regioisomer over another is a key focus of research in this area, as it allows for the fine-tuning of the molecule's properties for specific applications.
The Current Research Landscape and Emerging Trends in 2h Pyrido 1,2 a Pyrimidin 2 One Chemistry
Strategic Approaches to this compound Core Synthesis
A foundational approach to constructing the pyrido[1,2-a]pyrimidine (B8458354) core involves the condensation of 2-aminopyridines with suitable three-carbon synthons. psu.edu 2-Aminopyridine (B139424) is a key building block due to its dual nucleophilic nature, which allows for the formation of the fused six-membered ring. researchgate.netsioc-journal.cn
One established method involves the reaction of 2-aminopyridine with an N,N-disubstituted ethyl malonamate (B1258346) and phosphorus oxychloride reagent in a solvent like 1,2-dichloroethane. This reaction yields N,N-disubstituted 4-amino-2H-pyrido[1,2-a]pyrimidin-2-ones alongside their 2-amino-4H-isomers. nih.gov Another classical route investigates the cyclization of substituted ethyl 2-pyridylaminomethylenemalonates, which serve as intermediates that can be converted to the target ring system. acs.org
The reaction of 2-aminopyridines with 1,3-dicarbonyl compounds or their acetal (B89532) equivalents has also been explored to prepare pyrido[1,2-a]pyrimidinium salts, which are closely related precursors. rsc.org Research has confirmed that 2-(2-acylvinylamino)pyridines are the key intermediates in this type of reaction, rather than acylethylidenaminopyridines as previously suggested. rsc.org These condensation reactions often require specific conditions, and some reported methods involve high temperatures and the use of acid catalysts, which can lead to lower yields and the formation of byproducts. psu.edu
Domino, or cascade, reactions have emerged as a powerful and efficient strategy for the synthesis of 2H-pyrido[1,2-a]pyrimidin-2-ones. nih.govdocumentsdelivered.com These protocols involve multiple bond-forming events in a single pot, offering advantages in terms of atom economy, reduced waste, and simplified procedures. nih.govnih.gov
A notable domino strategy utilizes hexafluoroisopropanol (HFIP) as both a promoter and a recyclable solvent to synthesize 2H-pyrido[1,2-a]pyrimidin-2-ones. nih.govku.ac.ae This method involves the reaction of readily available and inexpensive 2-aminopyridines with a wide range of Michael acceptors, such as commercial acrylates and unactivated Baylis-Hillman adducts. documentsdelivered.comnih.gov The unique properties of HFIP, including its high hydrogen bond donating ability and low nucleophilicity, facilitate the reaction cascade without the need for an external catalyst. nih.gov This sustainable approach provides the desired products in high yields, reaching up to 95%, and allows for easy isolation of the product and recovery of the solvent. nih.govdocumentsdelivered.comnih.gov
The mechanism of the HFIP-mediated domino synthesis of 2H-pyrido[1,2-a]pyrimidin-2-ones has been investigated and rationalized using density functional theory (DFT) calculations. nih.govdocumentsdelivered.comnih.gov The process involves four sequential reactions occurring in a single operation: ku.ac.aenih.gov
Aza-Michael Addition: The sequence initiates with the addition of the exocyclic amino group of 2-aminopyridine to the Michael acceptor.
Water Elimination: A dehydration step follows the initial addition.
Intramolecular Acyl Substitution: The endocyclic nitrogen of the pyridine (B92270) ring performs an intramolecular nucleophilic attack, leading to the formation of the pyrimidinone ring.
nih.govku.ac.ae-Hydride Shift: The final step involves a proton shift to yield the stable this compound core.
This well-defined mechanistic pathway underscores the efficiency and elegance of the domino strategy in constructing complex heterocyclic systems from simple precursors. nih.gov
Microwave irradiation has been successfully employed as a non-conventional energy source to enhance the synthesis of the this compound ring system. psu.edu This technology often leads to dramatic reductions in reaction times, increased product yields, and higher purity compared to conventional heating methods. psu.edursc.orgnih.gov
A simple and cost-effective two-step synthesis of this compound from 2-aminopyridine and itaconic acid demonstrates the power of this technique. psu.edu In the first step, the reaction time was reduced from 45 minutes under conventional heating to just one minute with microwave assistance. The subsequent cyclization step was shortened from one hour to fifteen minutes. psu.edu This eco-friendly approach provides a rapid and efficient route to the target compound. psu.edu The application of microwave assistance is a growing trend for the synthesis of various pyrimidine-fused heterocycles, highlighting its utility in modern organic synthesis. rsc.orgrsc.orgnih.gov
The use of catalysts is another important strategy to improve the efficiency and selectivity of pyrido[1,2-a]pyrimidine synthesis. While many protocols for the isomeric 4-oxo scaffold rely on catalysis, these systems provide insight into potential applications for the 2-oxo series. For instance, solid heteropolyacid salts, such as aluminium-exchanged tungstophosphoric acid, have been shown to be effective heterogeneous catalysts for synthesizing pyrido[1,2-a]pyrimidin-4-ones. rsc.org These catalysts possess both Brønsted and Lewis acid sites that facilitate the reaction. rsc.org Similarly, TsOH-SiO2 has been used as a reusable, efficient heterogeneous catalyst under solvent-free conditions for the 4-oxo derivatives. researchgate.net
In the realm of metal catalysis, copper(I) iodide (CuI) has been employed to catalyze a one-pot tandem reaction for the synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones from 2-halopyridines. rsc.org This process involves an initial Ullmann-type C–N cross-coupling followed by an intramolecular amidation. rsc.org While these examples focus on the 4-oxo isomer, they showcase the potential for developing similar catalytic systems for the regioselective synthesis of 2H-pyrido[1,2-a]pyrimidin-2-ones. In some condensation reactions to form the 2-oxo structure, reagents like phosphorus oxychloride are used, which can be considered to have a catalytic role in the transformation. nih.gov
Regioselective Synthesis via Lithium Amide Anions
The regioselective synthesis of pyridopyrimidine derivatives can be influenced by the choice of reagents and reaction conditions. While specific examples detailing the direct synthesis of this compound using lithium amide anions are not extensively documented in the provided results, the use of lithium amides is a known method for the amination of pyridine rings. For instance, lithium amides react with 2-fluoropyridine (B1216828) to produce 2-aminopyridines, which are key precursors for the synthesis of pyrido[1,2-a]pyrimidines. lookchem.comresearchgate.net This amination occurs under mild conditions and provides a route to various aminopyridine derivatives. lookchem.com The regioselectivity of subsequent cyclization reactions to form the pyrido[1,2-a]pyrimidine ring system can be controlled, leading to specific isomers. For example, in the synthesis of other pyridopyrimidine isomers like pyrido[3,2-d]pyrimidines, regioselective diversification is achieved through nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions, where the regioselectivity of amination and other substitutions is crucial. nih.gov
Multicomponent Reactions for Scaffold Diversification
Multicomponent reactions (MCRs) offer an efficient pathway to construct complex heterocyclic scaffolds like pyrido[1,2-a]pyrimidines in a single step, which is advantageous for creating diverse compound libraries. nih.gov These reactions combine three or more starting materials to form a product that incorporates significant portions of each reactant. nih.gov For instance, a three-component reaction of 2-aminopyridines, aldehydes, and diazo esters, catalyzed by rhodium(III), yields pyrido[1,2-a]pyrimidin-4-ones. nih.gov While this example leads to the 4-oxo isomer, the principle of MCRs is broadly applicable for generating various pyridopyrimidine derivatives. rsc.org Another example involves the one-pot reaction of 6-aminouracils, terephthalaldehyde, and various CH-acids to synthesize bis-pyridopyrimidine derivatives, showcasing the versatility of MCRs in generating structural diversity. researchgate.net The development of MCRs for the synthesis of this compound and its derivatives is a promising area for future research.
Functionalization and Derivatization Strategies for this compound
Introduction of Aldehyde Functionalities at C3 Position
The introduction of an aldehyde group at the C3 position of the this compound scaffold is a valuable transformation, as the formyl group serves as a versatile handle for further derivatization. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heterocyclic compounds. wikipedia.orgambeed.comorganic-chemistry.org This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). wikipedia.org The electron-rich nature of the pyrido[1,2-a]pyrimidine ring system makes it a suitable substrate for this electrophilic substitution. For example, the Vilsmeier-Haack reaction has been successfully applied to formylate related heterocyclic systems like imidazo[1,2-a]pyridines at the C3 position. researchgate.net Similarly, formylation of 2-methylpyrimidine-4,6-diol occurs at the 5-position under Vilsmeier-Haack conditions. mdpi.com
Formation of Schiff Base Derivatives
The aldehyde functionality introduced at the C3 position can be readily converted into Schiff bases (imines) by condensation with primary amines. jocpr.comnih.gov This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the characteristic C=N double bond of the imine. jocpr.com The synthesis of Schiff bases from aldehydes and amines is a well-established transformation and can often be achieved under mild conditions, sometimes with acid catalysis. jocpr.comdergipark.org.tr Schiff bases derived from heterocyclic aldehydes are of significant interest due to their wide range of biological activities. jocpr.com The formation of Schiff base derivatives of this compound provides a straightforward method for introducing a variety of substituents and exploring the structure-activity relationships of this scaffold.
Table 2: Synthesis of Schiff Base Derivatives
| Aldehyde Precursor | Amine | Product | Reaction Conditions | Reference |
| 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | 2-amino pyridine | N-(1E)-[((mono or di-substituted aryl)-1,3-diphenyl-1H-pyrazol-4-yl)methylene]-pyridin-2-amine | Absolute ethanol, glacial acetic acid, reflux | jocpr.com |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde | Aniline | N-(Phenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanimine | Toluene, reflux or microwave irradiation | dergipark.org.tr |
| 4-(4-fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde | Various substituted anilines | 5-iminomethyl-6-methyl-2-phenylpyrimidine derivatives | Not specified | nih.gov |
Strategic Alkylation and Arylation Modifications
Alkylation and arylation reactions are fundamental strategies for modifying the this compound core, allowing for the introduction of a wide range of substituents that can modulate the compound's properties. In related pyridopyrimidine systems, such as pyrido[3,2-d]pyrimidines, regioselective diversification has been achieved through metal-catalyzed cross-coupling reactions. nih.gov For instance, the Suzuki-Miyaura reaction can be used to introduce aryl groups by substituting a halide. nih.gov Similarly, the Liebeskind-Srogl cross-coupling reaction allows for the substitution of a sulfanyl (B85325) group. nih.gov The strategic placement of leaving groups, such as halogens, on the this compound scaffold would enable the application of these powerful cross-coupling methodologies for its arylation and alkylation. Furthermore, C-H activation and arylation represent a more direct approach, avoiding the need for pre-functionalized substrates. While specific examples for the this compound core were not found, this remains a highly relevant and modern strategy for scaffold modification. For example, C-arylation of phenylacetonitrile (B145931) derivatives with 2-bromopyridine (B144113) has been used as a key step in the synthesis of certain pyrido[1,2-c]pyrimidine (B1258497) derivatives. nih.gov
Oxidative and Reductive Transformations
The response of the this compound ring system to oxidative and reductive conditions has been investigated, with a particular focus on hydrogenation pathways.
Reductive Transformations: The reduction of substituted this compound derivatives has been successfully demonstrated. In one study, the hydrogenation of 4-[(N-ethyl,N-phenyl)amino]-2H-pyrido[1,2-a]pyrimidin-2-one was achieved using Raney Nickel as a catalyst. This process selectively reduced the pyridine portion of the fused ring system, yielding the corresponding 6,7,8,9-tetrahydroderivative. Further treatment of this intermediate with a milder reducing agent, potassium borohydride, resulted in the reduction of the pyrimidinone ring to afford the 1,6,7,8,9,9a-hexahydroderivative.
Oxidative Transformations: Detailed studies focusing on the direct oxidation of the parent this compound scaffold are not widely available in the current scientific literature. The reactivity towards common oxidizing agents remains a less explored area of its chemistry compared to its reductive transformations.
Nucleophilic Substitution Reactions on the Pyrido[1,2-a]pyrimidin-2-one Scaffold
The susceptibility of the pyrido[1,2-a]pyrimidine core to nucleophilic attack is a key aspect of its chemistry. Generally, in related fused pyrimidine (B1678525) systems containing two potential electrophilic carbon centers (C2 and C4) activated by leaving groups, nucleophilic substitution preferentially occurs at the C4 position. nih.gov This enhanced reactivity at C4 is a common feature in pyrimidine chemistry.
However, substitution at the C2 position of the 2-oxo scaffold can be achieved under certain conditions:
Substitution on Activated Precursors: Research has shown that a 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one can be treated with N-ethylbenzylamine to yield the corresponding 2-[(N-Benzyl, N-ethyl)amino] derivative in excellent yield. While this applies to the 4-oxo isomer, it demonstrates the feasibility of displacing a leaving group at the C2 position.
Influence of Activating Groups: In a doctoral study, the substitution at the 2-position of a pyrido[1,2-a]pyrimidine system was investigated. By activating the C2 position with a benzotriazolyl group, subsequent substitution with various nucleophiles, including primary and secondary amines (N-nucleophiles), thiols (S-nucleophiles), and methanol (B129727) (O-nucleophile), was successfully accomplished.
Applications of this compound in Organic Synthesis
Beyond its own transformations, this compound has been identified as a useful reagent for facilitating other chemical reactions, leveraging the unique electronic properties of its heterocyclic core.
Utilization as Betaine-like Reagents
The this compound scaffold can be utilized as a precursor to betaine-like reagents. In principle, alkylation or acylation at the N1-position would generate a pyridinium (B92312) salt. Subsequent deprotonation or other transformations can lead to a zwitterionic betaine (B1666868) or a reactive ylide. These species are valuable in synthesis; for instance, pyridinium ylides are well-known partners in 1,3-dipolar cycloaddition reactions to construct new heterocyclic rings. While the specific application of this compound as a betaine-like reagent for synthesizing esters and amides has been reported, detailed primary literature on this specific application is not widespread.
Mediating Esterification and Glycosylation Reactions
The structural similarity of this compound to 2-pyridone allows it to function as a powerful coupling reagent, particularly in esterification and glycosylation reactions. The general mechanism involves the reaction of the heterocyclic compound with an acylating agent (e.g., a carboxylic acid activated with a dehydrating agent, or a carboxylic anhydride) to form a highly reactive N-acylpyridinium or, in this case, a 2-acyloxypyrido[1,2-a]pyrimidinium intermediate.
This activated intermediate is highly susceptible to nucleophilic attack by an alcohol. The pyridopyrimidinone portion acts as an excellent leaving group, driving the reaction forward to form the desired ester. This methodology is advantageous as it proceeds under mild conditions and avoids the use of harsh reagents. This scaffold has been specifically noted for its utility in mediating both esterification and glycosylation reactions.
Nuclear Magnetic Resonance Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the intricate molecular framework of this compound derivatives. Through the analysis of ¹H and ¹³C NMR spectra, including advanced 2D NMR experiments like COSY, HSQC, and HMBC, a complete and unequivocal assignment of all proton and carbon resonances can be achieved. researchgate.netnih.gov
¹H NMR Spectral Analysis for Proton Environments
The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of protons in the molecule. In the this compound ring system, the protons on the pyridine and pyrimidine rings resonate in characteristic regions.
The protons of the pyridine ring are typically observed in the aromatic region (δ 7.0-9.0 ppm). The proton at position 6 (H-6) is significantly deshielded due to the anisotropic effect of the adjacent bridgehead nitrogen atom and the carbonyl group at C-2, causing it to appear at the lowest field. The remaining pyridine protons (H-7, H-8, H-9) exhibit complex splitting patterns (doublets, triplets, or multiplets) depending on their coupling with neighboring protons. For instance, in a study of various 2H-pyrido[1,2-a]pyrimidin-2-ones, the H-6 proton consistently resonates downfield, often above δ 8.5 ppm.
The protons on the pyrimidine ring (H-3 and H-4) appear as vinylic protons. The chemical shift of H-3 is influenced by substituents at position 4, while the H-4 proton's resonance is affected by the adjacent carbonyl group. The coupling between H-3 and H-4 provides definitive evidence of their adjacency.
| Proton | Chemical Shift Range (ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |
|---|---|---|---|
| H-3 | 6.20 - 6.50 | d | J = 7.0 - 8.0 |
| H-4 | 7.80 - 8.10 | d | J = 7.0 - 8.0 |
| H-6 | 8.60 - 9.00 | d | J = 6.5 - 7.5 |
| H-7 | 7.10 - 7.40 | t | J = 6.5 - 7.0 |
| H-8 | 7.60 - 7.90 | t | J = 7.5 - 8.5 |
| H-9 | 7.40 - 7.70 | d | J = 8.5 - 9.5 |
¹³C NMR Spectral Analysis for Carbon Frameworks and Regioisomeric Distinction
¹³C NMR spectroscopy is crucial for defining the carbon skeleton and for distinguishing between regioisomers, such as the 2-oxo and 4-oxo forms of the pyrido[1,2-a]pyrimidine system. researchgate.net The chemical shifts of the carbonyl carbon and other quaternary carbons are particularly diagnostic.
In this compound, the C-2 carbonyl carbon typically resonates in the range of δ 160-165 ppm. researchgate.net The bridgehead carbon atom (C-9a) and the carbon adjacent to the bridgehead nitrogen (C-6) also show characteristic downfield shifts. The chemical shifts of the pyridine ring carbons (C-6, C-7, C-8, C-9) and pyrimidine ring carbons (C-2, C-3, C-4, C-9a) can be definitively assigned using Heteronuclear Single Quantum Correlation (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments. These 2D techniques correlate carbon atoms with their directly attached protons (HSQC) and with protons that are two or three bonds away (HMBC), allowing for the unambiguous construction of the molecular framework.
| Carbon | Chemical Shift Range (ppm) |
|---|---|
| C-2 | 160.0 - 165.0 |
| C-3 | 105.0 - 110.0 |
| C-4 | 145.0 - 150.0 |
| C-6 | 135.0 - 140.0 |
| C-7 | 115.0 - 120.0 |
| C-8 | 125.0 - 130.0 |
| C-9 | 110.0 - 115.0 |
| C-9a | 150.0 - 155.0 |
Infrared Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within the this compound structure. The spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds.
The most prominent feature in the IR spectrum of these compounds is the strong absorption band for the C=O (carbonyl) stretching vibration of the lactam ring, which typically appears in the region of 1680-1700 cm⁻¹. The exact position of this band can be influenced by substituents on the ring system. The spectrum also displays characteristic bands for C=C and C=N stretching vibrations from the aromatic and heteroaromatic rings, usually found between 1500 and 1650 cm⁻¹. Aromatic and vinylic C-H stretching vibrations are observed above 3000 cm⁻¹, while C-H bending vibrations appear in the fingerprint region (below 1500 cm⁻¹). nih.govnih.gov
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| C-H (Aromatic/Vinylic) | 3000 - 3100 | Medium |
| C=O (Lactam) | 1680 - 1700 | Strong |
| C=C / C=N (Ring) | 1500 - 1650 | Medium to Strong |
| C-H (Bending) | 750 - 900 | Strong |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) allows for the determination of the exact molecular formula.
The electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak (M⁺•). The fragmentation pattern is highly diagnostic for the structure. A characteristic fragmentation pathway for this compound involves the loss of a carbon monoxide (CO) molecule from the molecular ion, which is a classic retro-Diels-Alder type fragmentation for α,β-unsaturated lactams. This results in a significant fragment ion at [M-28]⁺•. Subsequent fragmentations may involve the cleavage of the pyridine ring, leading to smaller, characteristic ions. The fragmentation patterns of substituted derivatives will show additional peaks corresponding to the loss of these substituents, aiding in their structural confirmation. nih.gov
Ultraviolet-Visible Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of the conjugated system present in this compound. The fused aromatic system constitutes a significant chromophore, giving rise to characteristic absorption bands.
The UV-Vis spectrum typically exhibits multiple absorption bands corresponding to π → π* and n → π* electronic transitions. The high-energy π → π* transitions, associated with the extensive conjugation of the bicyclic system, usually appear as intense bands in the shorter wavelength region (220-300 nm). The lower-energy n → π* transition, involving the non-bonding electrons on the nitrogen and oxygen atoms, is observed as a less intense, longer-wavelength band, often above 300 nm. The position and intensity of these absorption maxima (λ_max) are sensitive to the substitution pattern on the heterocyclic rings and the polarity of the solvent.
Computational and Theoretical Investigations of 2h Pyrido 1,2 a Pyrimidin 2 One
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations have become an indispensable tool for elucidating the complex electronic behavior of heterocyclic systems. For derivatives like 2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione, these computational approaches can predict molecular properties that are in good agreement with experimental results.
Density Functional Theory (DFT) for Geometry Optimization and Energetic Profiles
Density Functional Theory (DFT) is a robust method used to investigate the electronic structure of molecules. Specifically, the B3LYP functional combined with basis sets like 6-311+G(d,p) is frequently used for the geometry optimization of pyridopyrimidine systems. This process determines the most stable three-dimensional arrangement of atoms in the molecule, which is crucial for understanding its conformational behavior and energetic stability. researchgate.net DFT calculations are also employed to analyze the energetic profiles of different molecular conformations and reaction pathways. researchgate.net
HOMO-LUMO Energy Gap and Chemical Reactivity Descriptors
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and prone to charge transfer. irjweb.comwuxiapptec.com These energies are used to calculate various chemical reactivity descriptors that quantify a molecule's behavior.
Table 1: Chemical Reactivity Descriptors for a 2H-Pyrido[1,2-a]pyrimidin-2-one Derivative
| Parameter | Definition | Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.95 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.45 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.50 |
| Ionization Potential (I) | -EHOMO | 6.95 |
| Electron Affinity (A) | -ELUMO | 2.45 |
| Hardness (η) | (I - A) / 2 | 2.25 |
| Softness (S) | 1 / (2η) | 0.22 |
| Electronegativity (χ) | (I + A) / 2 | 4.70 |
| Electrophilicity Index (ω) | μ2 / (2η) | 4.90 |
Data derived from studies on 2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione.
Non-Linear Optical (NLO) Properties of Pyrido[1,2-a]pyrimidin-2-one Systems
Molecules with significant charge transfer characteristics, like many pyrimidine (B1678525) derivatives, are often investigated for their non-linear optical (NLO) properties. researchgate.net These properties are important for applications in optoelectronics and photonics. nih.gov Computational methods can predict NLO behavior by calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β₀). A high β₀ value indicates a strong NLO response. For the 2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione system, the calculated first hyperpolarizability is significantly higher than that of the reference material urea, indicating its potential as a promising NLO material.
Data derived from studies on 2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Investigations
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide a powerful visualization of electron pairing and localization in a molecule. jussieu.frwikipedia.org These methods map regions of high electron density, which correspond to covalent bonds, lone pairs, and atomic cores. researchgate.net In ELF analysis, a value close to 1.0 indicates strong electron localization, typical of lone pairs and covalent bonds, while a value of 0.5 is characteristic of a uniform electron gas. jussieu.fr LOL analysis offers a similar, often clearer, picture of electron localization, helping to distinguish different types of chemical bonds and electron domains within the pyridopyrimidine structure. rsc.org
Atoms in Molecules (AIM) and Noncovalent Interaction (NCI) Analyses
The theory of Atoms in Molecules (AIM) analyzes the topology of the electron density (ρ(r)) to characterize chemical bonding. altervista.org At a bond critical point (BCP) between two atoms, the values of ρ(r) and its Laplacian (∇²ρ(r)) reveal the nature of the interaction. A negative ∇²ρ(r) indicates a shared interaction (covalent bond), while a positive value suggests a closed-shell interaction (like ionic bonds or van der Waals forces).
The Noncovalent Interaction (NCI) index is used to visualize and study weaker, noncovalent interactions within a molecule, such as hydrogen bonds and van der Waals forces. nih.govscielo.org.mx This analysis is based on the relationship between the electron density and the reduced density gradient. nih.gov For the 2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione system, AIM and NCI analyses have been used to identify and characterize intramolecular hydrogen bonds, which play a crucial role in stabilizing the molecular structure.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. It is invaluable for predicting how a molecule will interact with other entities, such as biological receptors or chemical reagents. The MEP map illustrates regions of varying electrostatic potential on the electron density surface, typically color-coded for clarity.
The MEP is related to the electronic density and serves as a useful descriptor for understanding sites for electrophilic and nucleophilic reactions, as well as hydrogen-bonding interactions. researchgate.net In MEP maps, different colors represent different values of electrostatic potential. Red and yellow areas indicate negative potential, highlighting electron-rich regions that are susceptible to electrophilic attack. Conversely, blue and green areas denote positive potential, marking electron-deficient regions prone to nucleophilic attack. researchgate.net
For pyridine-containing structures like this compound, the MEP map reveals the most electron-rich areas are typically located around the nitrogen and oxygen atoms due to their lone pairs of electrons. mdpi.commdpi.com Specifically, the carbonyl oxygen atom of the pyrimidinone ring is a strong hydrogen bond acceptor site, appearing as a region of intense negative potential (red). mdpi.com The heterocyclic nitrogen atoms also contribute to the negative potential landscape. nih.gov Such maps are instrumental in predicting non-covalent interactions, which are fundamental to the binding of these molecules to biological targets. The value of the MEP at its minimum point can indicate the strength of a lone pair. mdpi.com
Table 1: Interpreting Molecular Electrostatic Potential (MEP) Maps
| Color Region | Potential | Indication | Type of Interaction Favored |
| Red/Yellow | Negative | Electron-Rich | Electrophilic Attack, Hydrogen Bond Acceptor |
| Blue/Green | Positive | Electron-Poor | Nucleophilic Attack, Hydrogen Bond Donor |
| Green | Neutral | - | - |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound derivatives, elucidating their interactions with biological macromolecules and their conformational stability over time.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These studies are fundamental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-target recognition.
Derivatives of the closely related pyrido[1,2-a]pyrimidine (B8458354) and pyrido[2,3-d]pyrimidine (B1209978) scaffolds have been extensively studied using molecular docking to evaluate their potential as therapeutic agents. nih.govekb.eg For instance, docking studies of pyrido[1,2-a]pyrimidin-4-one derivatives into the active site of aldose reductase (ALR2), an enzyme implicated in diabetic complications, have been performed. acs.org These simulations revealed that the binding mode was consistent with the observed structure-activity relationships, where hydroxyl groups on the phenyl ring were crucial for interacting with the enzyme's active site. acs.org Similarly, various pyridopyrimidine derivatives have been docked against targets for cancer, such as VEGFR-2 and HER-2, and for infectious diseases, like the main protease (Mpro) of SARS-CoV-2. nih.govmdpi.com The results of these studies typically provide a binding energy score, which estimates the affinity of the ligand for the target, and identify key amino acid residues involved in the interaction.
Table 2: Example of Molecular Docking Findings for Pyridopyrimidine Derivatives
| Compound Class | Biological Target | Key Interacting Residues | Predicted Activity |
| Pyrido[1,2-a]pyrimidin-4-ones | Aldose Reductase (ALR2) | Tyr48, His110, Trp111 | Aldose Reductase Inhibition |
| Pyrido[2,3-d]pyrimidines | VEGFR-2 / HER-2 | Cys919 (VEGFR-2), Thr862 (HER-2) | Anticancer |
| Pyrido[2,3-d]pyrimidines | SARS-CoV-2 Mpro | His41, Cys145 | Antiviral |
| Imidazo[1,2-a]pyrimidine Derivatives | Fungal Ergosterol Pathway | Not specified | Antifungal |
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a more realistic view by simulating the movements of atoms in the ligand-receptor complex over time. MD simulations are used to assess the stability of the docked pose and to analyze the conformational changes that may occur upon binding.
Key metrics from MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). A stable RMSD value for the ligand within the binding pocket over the simulation time suggests a stable binding mode. RMSF analysis highlights the flexibility of different parts of the protein, indicating which residues are most affected by the ligand's presence. mdpi.com For example, MD simulations performed on pyridopyrimidine derivatives targeting the HER-2 and VEGFR-2 kinases showed that potent compounds formed stable and strong interactions within the active sites of both targets. mdpi.com Such simulations are critical for confirming the stability of predicted binding modes and for refining the design of inhibitors with improved binding kinetics and residence time. mdpi.comjchemlett.com
Computational Approaches to Regioisomeric Selectivity
The synthesis of fused heterocyclic systems like this compound can often lead to the formation of multiple isomers. Predicting and controlling the regioselectivity of these reactions is a significant challenge in synthetic chemistry. Computational chemistry provides powerful tools to investigate reaction mechanisms and predict the most likely isomeric product.
Different synthetic strategies exist for constructing the pyridopyrimidine core, such as building the pyrimidine ring onto a pre-existing pyridine (B92270) or vice-versa. jocpr.commdpi.com For example, a domino strategy involving a sequence of reactions like aza-Michael addition and intramolecular cyclization has been used to synthesize 2H-pyrido[1,2-a]pyrimidin-2-ones. researchgate.net
Computational methods, particularly Density Functional Theory (DFT), can be employed to model the transition states of the possible reaction pathways leading to different regioisomers. By calculating the activation energies for each pathway, researchers can predict which isomer will be kinetically favored (the one with the lower activation energy barrier) and which will be thermodynamically favored (the most stable product). This theoretical insight is invaluable for optimizing reaction conditions (e.g., temperature, catalyst, solvent) to selectively produce the desired isomer, thereby improving reaction efficiency and simplifying purification processes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle of QSAR is that variations in the structural or physicochemical properties of a molecule lead to changes in its biological activity. nih.gov
In a QSAR study, molecular descriptors (numerical values that quantify various aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties) are calculated for a set of compounds with known activities. Statistical methods, like multiple linear regression (MLR) or artificial neural networks (ANN), are then used to build a model that predicts activity based on these descriptors. nih.govnih.gov
For pyrimidine derivatives, QSAR models have been developed to predict their efficacy as anticancer agents by inhibiting targets like VEGFR-2. nih.gov These models help identify which molecular features are most important for activity. For example, a QSAR study might reveal that increasing a compound's hydrophobicity or altering the electronic properties of a specific substituent leads to enhanced biological potency. The predictive power of a QSAR model is evaluated using statistical parameters such as the coefficient of determination (R²) and the cross-validated R² (Q²). jchemlett.comnih.gov Robust QSAR models serve as powerful tools for the virtual screening of new compounds and for guiding the rational design of more potent this compound derivatives, optimizing their therapeutic potential while minimizing the need for extensive and costly laboratory synthesis and testing. nih.gov
Table 3: Common Descriptors and Models in QSAR Studies
| Model Type | Common Descriptors Used | Statistical Parameters | Purpose |
| 2D-QSAR | Topological, Constitutional, Electrostatic | R², Q², RMSE | Predict activity based on 2D structural features |
| 3D-QSAR (CoMFA/CoMSIA) | Steric and Electrostatic Fields | R², Q², SEE | Map favorable/unfavorable interaction regions in 3D |
| MLR / ANN | Various physicochemical and structural descriptors | R², RMSE, MCC | Build linear or non-linear predictive models |
Biological Activities and Therapeutic Potential of 2h Pyrido 1,2 a Pyrimidin 2 One Derivatives
Enzyme Inhibition Studies of 2H-Pyrido[1,2-a]pyrimidin-2-one Derivatives
The ability of this compound derivatives to selectively inhibit enzymes is a cornerstone of their therapeutic potential. By interfering with the catalytic activity of specific enzymes, these compounds can modulate biochemical pathways implicated in various diseases.
Dihydrofolate Reductase (DHFR) Inhibition Mechanisms
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. nih.gov This process is essential for the synthesis of nucleotides and certain amino acids, making DHFR a key target for antimicrobial and anticancer therapies. nih.govnih.gov Inhibition of DHFR disrupts DNA synthesis and cell proliferation, leading to cell death. nih.govnih.gov
Novel substituted 2H-pyrido[1,2-a]pyrimidin-2-ones have been studied for their DHFR inhibitory effects. One particular compound demonstrated potent inhibition of DHFR with a half-maximal inhibitory concentration (IC50) in the submicromolar range, specifically 3.1μM. nih.gov This same compound also exhibited significant cytotoxicity against MCF-7 and SK-n-SK cancer cell lines, with IC50 values lower than 10 μM. nih.gov The mechanism of action involves the 2,4-diaminopyrimidine (B92962) portion of the inhibitor binding within the enzyme's active site. cabidigitallibrary.org
Src Homology-2-Containing Protein Tyrosine Phosphatase 2 (SHP2) Inhibition
Src Homology-2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling pathways, including the RAS/MAP kinase pathway. nih.govnih.gov Upregulation of SHP2 function is associated with various cancers and developmental disorders. nih.gov The SHP2 protein consists of two SH2 domains (N-SH2 and C-SH2) and a protein tyrosine phosphatase (PTP) catalytic domain. nih.govnih.gov The N-SH2 domain typically blocks the catalytic site, keeping the enzyme in a basally inactive state. nih.gov
While direct inhibition of SHP2 by this compound derivatives is an area of ongoing research, the broader class of pyridopyrimidines has been investigated for SHP2 inhibition. The development of selective SHP2 inhibitors is a key strategy for cancer therapy. nih.gov Studies have identified compounds that selectively inhibit SHP2 over the closely related SHP1 and PTP1B with low to sub-micromolar activity. nih.gov One study identified a compound, NSC-117199, that inhibits SHP2 with an IC50 of 47 μM. nih.gov Another study found that the natural product Polyphyllin D acts as a mixed inhibitor of SHP2 with an IC50 value of 15.3 µM. mdpi.com
Inhibition of Other Key Enzymes in Biochemical Pathways
The therapeutic utility of this compound derivatives extends to the inhibition of other significant enzymes.
Aldose Reductase (ALR2): Derivatives of 2-phenyl-pyrido[1,2-a]pyrimidin-4-one have been identified as aldose reductase inhibitors, with activity in the micromolar to submicromolar range. researchgate.net The presence of phenol (B47542) or catechol hydroxyl groups on the phenyl ring is crucial for their inhibitory activity. researchgate.net
Kinase Inhibition: The broader pyridopyrimidine class has shown significant activity as kinase inhibitors. nih.gov For instance, some derivatives act as cyclin-dependent kinase 4 (CDK4) inhibitors, while others inhibit p38 MAPK and PI3K/mTOR. nih.gov
Poly(ADP-ribose) polymerases-1 (PARP-1): Novel pyrano[2,3-d]pyrimidine-2,4-dione analogues have been synthesized and shown to be potent inhibitors of PARP-1, an enzyme critical for DNA repair. rsc.org Several of these compounds exhibited excellent inhibitory activities with IC50 values in the nanomolar range. rsc.org
Receptor Binding Affinity Investigations
In addition to enzyme inhibition, this compound derivatives have been investigated for their ability to bind to specific receptors in the central nervous system, suggesting potential applications in treating neurological and psychiatric disorders.
Interactions with Serotonin (B10506) Receptors
Serotonin (5-HT) receptors are integral to the regulation of mood, anxiety, and other neurological functions. science24.com The 5-HT1A receptor subtype, in particular, has been a major target for the development of anxiolytic and antidepressant drugs. science24.comnih.gov
Novel derivatives of 4-aryl-2H-pyrido[1,2-c]pyrimidine have been synthesized and evaluated for their affinity to serotonin receptors. Many of these compounds have demonstrated very high binding affinities for the 5-HT1A receptor. nih.gov Some derivatives also exhibit dual activity, binding to both the 5-HT1A receptor and the serotonin transporter (SERT), which is the mechanism of action for selective serotonin reuptake inhibitors (SSRIs). nih.govnih.gov For instance, certain compounds showed high affinity for both targets, indicating their potential as a new class of antidepressants. nih.govnih.gov Further studies on selected compounds revealed very high affinities for the 5-HT2A receptor as well. nih.gov
| Compound ID | 5-HT1A Receptor Affinity (Ki, nM) | SERT Affinity (Ki, nM) |
| 6a | High | Moderate |
| 7g | High | Moderate |
| 9.1 | High | High |
| 9.7 | High | High |
| 9.9 | High | High |
| 9.27 | High | High |
Data compiled from studies on 4-aryl-2H-pyrido[1,2-c]pyrimidine and related derivatives. nih.govnih.gov
Dopamine (B1211576) D4 Receptor Affinity Studies
The dopamine D4 receptor is another important target in the central nervous system, implicated in conditions such as schizophrenia and Parkinson's disease. Quantum-chemical studies have been employed to understand the relationship between the electronic structure of 2H-pyrido[1,2-c]pyrimidine derivatives and their binding affinity to the dopamine D4 receptor. researchgate.net These studies have identified that specific atoms within the aromatic rings of the molecules likely participate in π-π interactions with the receptor, while a nitrogen atom in the saturated ring is involved in σ-σ or σ-π interactions. researchgate.net
Selected 4-aryl-2H-pyrido[1,2-c]pyrimidine derivatives that showed high affinity for serotonin receptors were also tested for their affinity to the dopamine D2 receptor, a related target. nih.gov These compounds demonstrated very high affinities for the D2 receptor, suggesting a multi-target profile that could be beneficial in treating complex neuropsychiatric disorders. nih.gov
Modulation of Cellular Pathways by this compound Analogues
Pyridopyrimidine derivatives exert their biological effects by interacting with and modulating key intracellular signaling pathways that are often dysregulated in diseases like cancer. Their ability to interfere with these cascades makes them promising candidates for targeted therapies.
Impact on RAS-ERK and PI3K-AKT Signaling Cascades
The RAS-ERK (also known as RAF-MEK-ERK) and PI3K-AKT signaling pathways are crucial for regulating normal cellular processes, including proliferation, survival, and differentiation. nih.govresearchgate.net Constitutive activation of these pathways is a hallmark of many human cancers, making them prime targets for therapeutic intervention. nih.gov
Derivatives of the related pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold have been identified as potent blockers of the RAF-MEK-ERK signaling pathway. nih.gov Studies have shown that certain compounds in this class can decrease the levels of phosphorylated MEK and ERK in a dose-dependent manner, effectively inhibiting the cascade and suppressing tumor growth. nih.gov For instance, compound 14m (N-(3-chlorophenyl)-2-((1,3-dimethyl-7-(4-methylpiperazin-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)acetamide) demonstrated a marked ability to suppress this pathway. nih.gov
Similarly, analogues based on the pyrido[1,2-a]pyrimidinone structure have been developed as selective inhibitors of Phosphatidylinositol 3-kinases (PI3Ks). researchgate.net The PI3K/AKT pathway is one of the most frequently activated signaling cascades in human malignancies. researchgate.net The activation of JAK-STAT signaling can also lead to the activation of both the PI3K-AKT and RAS-ERK pathways. youtube.com By selectively inhibiting PI3K isoforms, such as p110β, these compounds can block downstream signaling, thereby inhibiting critical processes for cancer cell survival and proliferation. researchgate.net
Regulation of JAK-STAT Pathway
The Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a pivotal role in the immune system and cell development. nih.govnih.gov This pathway involves four JAK members (JAK1, JAK2, JAK3, TYK2) and seven STAT members (STAT1-6, including 5a and 5b). nih.gov The activation of the JAK/STAT pathway is integral to mediating cellular responses such as inflammation and carcinogenesis. nih.gov
Upon activation by extracellular signals like interferons and interleukins, JAKs phosphorylate STAT proteins. youtube.com These activated STATs then form dimers, translocate to the nucleus, and regulate the expression of genes involved in cell proliferation, differentiation, apoptosis, and immune response. youtube.comnih.gov Dysregulation of this pathway is implicated in various diseases. While research has heavily focused on the role of pyridopyrimidine derivatives in other pathways, the JAK-STAT pathway's function as an upstream regulator of cascades like PI3K/AKT suggests that interference with JAK-STAT signaling could be an indirect mechanism of action for some of these compounds. youtube.comnih.gov
Antiproliferative and Anticancer Mechanisms
A significant area of research for pyridopyrimidine derivatives has been their potential as anticancer agents. These compounds employ multiple mechanisms to halt the proliferation of cancer cells and induce cell death, demonstrating their potential as chemotherapeutic agents. nih.gov
Induction of Apoptosis and Cell Cycle Arrest
One of the primary anticancer mechanisms of pyridopyrimidine derivatives is the induction of apoptosis (programmed cell death) and the arrest of the cell cycle. nih.gov By interfering with the machinery that governs cell division, these compounds can prevent cancer cells from multiplying.
Several studies have shown that certain pyrido[2,3-d]pyrimidine (B1209978) derivatives can induce apoptosis by modulating key regulatory proteins. For example, compounds have been found to up-regulate the expression of pro-apoptotic proteins like p53 and Bax while down-regulating the anti-apoptotic protein Bcl-2. nih.govfao.org Some derivatives also activate executioner caspases, such as Caspase-3, which are critical for dismantling the cell during apoptosis. nih.gov For example, a pyrimido[1,2-b]pyridazin-2-one derivative, Compound 1 , was shown to increase the expression of p53 and Bax and decrease Bcl-2 expression. fao.org Another study highlighted that compound 4 (a pyrido[2,3-d]pyrimidine) significantly activated apoptosis in MCF-7 cells, increasing total apoptosis by over 58-fold. nih.gov
In addition to inducing apoptosis, these compounds can cause cell cycle arrest at various phases (G0/G1, G1, or G2/M), preventing cells from progressing through the division cycle. nih.govfao.orgnih.gov This arrest is often achieved through the inhibition of cyclin-dependent kinases (CDKs), which are essential drivers of cell proliferation. nih.govnih.gov For instance, certain pyrido[2,3-d]pyrimidines act as potent inhibitors of CDK4 and CDK6. nih.gov
Targeting Specific Cancer Cell Lines
The antiproliferative activity of this compound analogues and related pyridopyrimidines has been evaluated against a wide range of human cancer cell lines. The efficacy of these compounds can vary significantly depending on their specific chemical structure and the genetic makeup of the cancer cell line. Research has demonstrated potent activity against cancers of the breast, prostate, colon, liver, and lung, among others. nih.govmdpi.comnih.gov
| Compound Class | Target Cell Line | Cancer Type | Notable Findings | Reference(s) |
| Pyrido[2,3-d]pyrimidines | HepG-2, PC-3, HCT-116 | Liver, Prostate, Colon | Compound 5a showed more potent activity than the standard drug doxorubicin. | nih.gov |
| Pyrido[2,3-d]pyrimidines | MCF-7, PC-3, A-549 | Breast, Prostate, Lung | Compounds 6b and 8d induced apoptosis and inhibited CDK4/6. | nih.gov |
| Pyrido[2,3-d]pyrimidines | NCI-H460, HepG2, HCT-116 | Lung, Liver, Colon | Compounds 7a , d , and 9a,d exhibited high cytotoxicity compared to doxorubicin. | nih.govmdpi.com |
| Pyrido[2,3-d]pyrimidines | A-549, PC-3, HCT-116, MCF-7 | Lung, Prostate, Colon, Breast | Compound 8a showed the highest inhibitory activities against EGFRWT and EGFRT790M. | nih.gov |
| Pyrido[2,3-d]pyrimidines | MCF-7, HepG2 | Breast, Liver | Compound 4 showed remarkable cytotoxicity with an IC50 of 0.57 μM against MCF-7 cells. | nih.gov |
Antimicrobial Properties of this compound Derivatives
In addition to their anticancer potential, derivatives of the pyridopyrimidine scaffold have demonstrated significant antimicrobial properties. The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action to combat pathogenic bacteria and fungi. nih.gov
Pyridopyrimidine-based compounds have been synthesized and evaluated for their activity against a panel of clinically relevant microbes. For example, novel spiro derivatives incorporating a pyrido[1,2-a]pyrimidine (B8458354) moiety have been tested for their antimicrobial activity. researchgate.net Furthermore, pyridothienopyrimidine derivatives, which combine the structural features of thienopyridine and pyrimidine (B1678525), have shown potent, broad-spectrum antimicrobial effects. nih.gov The activity of these compounds is often compared to standard antibiotics and antifungals.
| Compound Class | Target Microorganism | Type | Notable Activity | Reference(s) |
| Pyridothienopyrimidines | Staphylococcus aureus, Bacillus cereus | Gram-positive Bacteria | Compound 4b showed potent activity. | nih.gov |
| Pyridothienopyrimidines | Bacillus subtilis, Escherichia coli, Salmonella typhimurium | Gram-positive & Gram-negative Bacteria | 2-morpholinomethyl derivative 5a showed activity equal to amoxicillin (B794) against several strains. | nih.gov |
| Pyridothienopyrimidines | Candida albicans, Aspergillus fumigatus | Fungi | Compounds 3a , 5a , and 9b displayed broad-spectrum antifungal activity. | nih.gov |
| Pyridine (B92270) derivatives | Escherichia coli, Salmonella typhi, Bacillus subtilis | Gram-negative & Gram-positive Bacteria | Compounds showed moderate antibacterial activity. | nih.gov |
| Pyridine derivatives | Aspergillus oryzae, Aspergillus fumigates | Fungi | Compounds showed moderate antifungal activity. | nih.gov |
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Research into the antibacterial properties of this compound derivatives is an emerging field. While extensive studies on this specific scaffold are limited, preliminary investigations into the broader class of pyrido[1,2-a]pyrimidines suggest potential for antimicrobial activity.
A study on Schiff bases derived from 2H-pyrido[1,2-a]pyrimidine-2,4-(3H)-dione, a closely related structure, has shown moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The synthesized compounds were tested for their ability to inhibit the growth of various pathogenic microbes. The results indicated that the Schiff bases exhibited a range of antibacterial efficacy.
It is important to note that the broader family of pyrido[2,3-d]pyrimidines has demonstrated significant inhibitory effects against bacteria, with some derivatives showing more potent activity than standard antibiotics like cefotaxime (B1668864) against strains such as Staphylococcus aureus and Bacillus subtilis. nih.gov These findings in related heterocyclic systems underscore the potential of the this compound core as a template for the development of new antibacterial agents. Further focused research is necessary to fully elucidate the antibacterial spectrum and structure-activity relationships (SAR) for this specific class of compounds.
Antifungal and Antiparasitic Activities
The exploration of this compound derivatives for their antifungal and antiparasitic properties is a developing area of interest. While direct studies on this specific scaffold are not abundant, research on related pyridopyrimidine structures provides promising leads.
Some Schiff bases of 2H-pyrido[1,2-a]pyrimidine-2,4-(3H)-dione have demonstrated antifungal activity against Candida albicans. This suggests that the pyrido[1,2-a]pyrimidine framework could be a viable starting point for the design of novel antifungal agents. The broader class of pyrimidine derivatives has been extensively studied for antifungal properties, with many compounds showing significant activity against a range of phytopathogenic fungi. nih.gov
In the realm of antiparasitic research, derivatives of the related pyrido[1,2-a]benzimidazole (B3050246) scaffold have shown potent antischistosomal activity, targeting the parasite Schistosoma mansoni. nih.gov Additionally, fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles have been identified as having excellent activity against Leishmania major and Toxoplasma gondii. mdpi.com While these compounds have a different heterocyclic core, the presence of the fused pyrimidine ring highlights the potential of such structures in antiparasitic drug discovery. Further investigation is warranted to determine if the this compound scaffold itself can be optimized to yield potent and selective antifungal and antiparasitic agents.
Anti-inflammatory and Antiallergic Effects
Derivatives of this compound have been investigated for their potential to modulate inflammatory and allergic responses. Research has shown that specific substitutions on this heterocyclic core can lead to significant biological activity.
A study focusing on N,N-disubstituted 4-amino-2H-pyrido[1,2-a]pyrimidin-2-ones revealed notable anti-inflammatory and antiallergic properties. nih.gov In a rat model of carrageenan-induced edema, a common test for acute inflammation, the 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one series of compounds, isomeric to the 2-oxo derivatives, displayed marked anti-inflammatory effects. nih.gov However, this activity was often associated with toxicity, with the exception of the 2-[(N-Benzyl, N-ethyl)amino] derivative, which was well-tolerated at the tested dose. nih.gov
For antiallergic activity, evaluated using the passive cutaneous anaphylaxis (PCA) test in rats, several of the examined compounds showed activity, although it was considered submaximal at the high doses administered. nih.gov The most active compound in this assay was the 4-[(N-ethyl,N-phenyl)amino]-2H-pyrido[1,2-a]pyrimidin-2-one derivative, with an activity estimated to be 0.42 times that of the reference drug, thiaramide hydrochloride. nih.gov
The broader class of pyrido[1,2-a]pyrimidines has been explored as inhibitors of nitric oxide synthase (NOS), an enzyme involved in the inflammatory cascade. nih.gov Some 3-aroylpyrido[1,2-a]pyrimidine derivatives were found to be potent inhibitors of inducible nitric oxide synthase (iNOS). nih.gov These findings suggest that the this compound scaffold holds promise for the development of novel anti-inflammatory and antiallergic agents, although careful optimization is required to enhance potency and minimize toxicity.
Other Pharmacological Profiles of Interest
The antiviral potential of this compound derivatives is an area that remains largely underexplored. While direct studies on this specific scaffold are scarce, research on the broader class of pyridopyrimidines indicates that this chemical family may possess antiviral properties. For instance, certain pyrido[2,3-d]pyrimidine derivatives have been investigated as antiviral agents and have shown activity against viruses such as the herpes simplex virus (HSV). jocpr.com Additionally, a review of pyridine-containing heterocycles highlights their diverse antiviral activities against a range of viruses, including HIV, hepatitis B and C, and influenza viruses, through various mechanisms of action. nih.gov The antiviral activity of pyrimido[4,5-d]pyrimidines against human coronavirus 229E (HCoV-229E) has also been reported. mdpi.com These findings in related heterocyclic systems suggest that the this compound core could serve as a valuable template for the design of novel antiviral compounds. However, dedicated screening and structure-activity relationship studies are necessary to ascertain the antiviral potential of this specific class of molecules.
A significant body of research has focused on the potential of pyrido[1,2-a]pyrimidin-4-one derivatives, isomers of the 2-oxo series, as inhibitors of aldose reductase (ALR2). ALR2 is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications.
Studies have shown that 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives with a phenol or catechol moiety at the 2-position exhibit potent ALR2 inhibitory activity, with IC50 values in the micromolar to submicromolar range. nih.govunifi.it The structure-activity relationship (SAR) studies have revealed several key features for potent inhibition:
Phenolic Hydroxyl Groups: The presence of free hydroxyl groups on the 2-phenyl ring is crucial for activity. Methylation or removal of these hydroxyls leads to inactive or significantly less active compounds. nih.govacs.org
Substitution on the Pyridopyrimidine Core: The introduction of a hydroxyl group at the 6 or 9-position of the pyrido[1,2-a]pyrimidin-4-one nucleus enhances the inhibitory potency. nih.govunifi.it
Length of the Side Chain: Extending the 2-side chain from a phenyl to a benzyl (B1604629) group generally results in a decrease in activity. nih.govunifi.it
The most active compounds from these studies act as potent and selective ALR2 inhibitors. The table below summarizes the activity of selected 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives.
| Compound | R1 | R2 | R3 | IC50 (µM) for ALR2 |
| 13 | H | 4'-OH | H | 1.10 |
| 14 | H | 3',4'-(OH)2 | H | 0.28 |
| 18 | 6-OH | 4'-OH | H | 0.20 |
| 19 | 6-OH | 3',4'-(OH)2 | H | 0.08 |
| 28 | 9-OH | 4'-OH | H | 0.12 |
| 29 | 9-OH | 3',4'-(OH)2 | H | 0.05 |
Data sourced from a study on 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives. nih.govunifi.it
These findings highlight the therapeutic potential of the pyrido[1,2-a]pyrimidine scaffold in the development of aldose reductase inhibitors, although further studies are needed to evaluate the 2-oxo isomers.
Recent research has identified pyrido[1,2-a]pyrimidin-4-one derivatives, isomeric to the 2-oxo series, as novel agonists of the estrogen-related receptor α (ERRα). nih.govresearchgate.net ERRα is a nuclear receptor that plays a critical role in regulating mitochondrial biogenesis and oxidative metabolism.
A series of pyrido[1,2-a]pyrimidin-4-ones were found to enhance the transcriptional functions of ERRα. nih.gov These compounds were shown to increase the mRNA and protein levels of downstream targets of ERRα, which in turn improved glucose and fatty acid uptake in muscle cells. nih.govresearchgate.net This suggests that such compounds could have therapeutic potential in the management of metabolic disorders.
The discovery of pyrido[1,2-a]pyrimidin-4-ones as ERRα agonists was the result of screening a focused library of carbonyl-containing compounds. researchgate.net The identified agonists were found to be selective for ERRα over other estrogen receptors (ERα and ERβ) and ERRβ, although some moderate agonism was observed for ERRγ. researchgate.net
While this research has focused on the 4-oxo isomers, it provides a strong rationale for investigating this compound derivatives for their potential to modulate ERR activity. The easily modifiable nature of the pyrido[1,2-a]pyrimidine scaffold makes it an attractive starting point for the development of new and selective ERR agonists or antagonists.
HIV Integrase Inhibition and Efflux Pump Modulation
HIV Integrase Inhibition:
Human Immunodeficiency Virus-1 (HIV-1) integrase is a crucial enzyme responsible for integrating the viral DNA into the host cell's genome, a critical step in the viral replication cycle. nih.gov Its absence of a human counterpart makes it an attractive and specific target for antiretroviral therapy. nih.gov Researchers have explored various derivatives of the pyrido[1,2-a]pyrimidine scaffold as potent HIV-1 integrase inhibitors.
Notably, bicyclic pyrimidinone and pyrido[1,2-a]pyrimidin-4-one scaffolds have been developed as a novel class of HIV-1 integrase inhibitors. nih.gov These compounds demonstrated nanomolar activity in both enzymatic and cellular assays. nih.gov Further modifications, such as replacing the amide group with different five-membered ring azoles, have shown that these azoles can act as effective amide isosteres, contributing to the inhibitory activity. nih.gov
In the quest for second-generation HIV-1 integrase strand transfer inhibitors (INSTIs), researchers have focused on the 2-pyridinone core. This has led to the discovery of lead compounds with significant antiviral activity and favorable preclinical pharmacokinetic profiles. researchgate.net
Efflux Pump Modulation:
Bacterial efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, leading to multidrug resistance (MDR). nih.govmdpi.com Inhibiting these pumps can restore the efficacy of existing antibiotics. nih.gov
Derivatives of the related 4H-pyrido[1,2-a]pyrimidin-4-one have been investigated as efflux pump inhibitors, particularly against Pseudomonas aeruginosa, a common opportunistic pathogen. researchgate.net For instance, C3-alkenylated 4H-pyrido[1,2-a]pyrimidin-4-ones have been examined for their ability to inhibit the MexAB-OprM efflux pump. researchgate.net
A closely related scaffold, 11H-pyrido[2,1-b]quinazolin-11-one, has shown promise as an efflux pump inhibitor in Mycobacterium smegmatis, a model organism for Mycobacterium tuberculosis. nih.gov Several analogues were found to modulate the minimum inhibitory concentration (MIC) of ethidium (B1194527) bromide and norfloxacin (B1679917), indicating their potential to counteract drug resistance. nih.gov Docking studies suggested that these compounds interact with amino acid residues present in the LfrA efflux pump, which are also found in the corresponding pumps of M. tuberculosis. nih.gov
Table 1: Selected this compound Derivatives and Their Biological Activities
| Compound Class | Target | Activity |
|---|---|---|
| Bicyclic Pyrimidinones and Pyrido[1,2-a]pyrimidin-4-ones | HIV-1 Integrase | Nanomolar inhibition in enzymatic and cellular assays. nih.gov |
| 2-Pyridinone Core Derivatives | HIV-1 Integrase Strand Transfer | Excellent antiviral activity and preclinical pharmacokinetics. researchgate.net |
| C3-Alkenylated 4H-Pyrido[1,2-a]pyrimidin-4-ones | P. aeruginosa Efflux Pumps (MexAB-OprM) | Investigated as potential inhibitors. researchgate.net |
| 11H-Pyrido[2,1-b]quinazolin-11-one Analogues | M. smegmatis Efflux Pumps | Modulation of ethidium bromide and norfloxacin MICs. nih.gov |
Antinociceptive and Antidiabetic Potentials
Antinociceptive Potential:
Research into the pharmacological properties of this compound derivatives has revealed potential antinociceptive (pain-relieving) effects. Studies on N,N-disubstituted 4-amino-2H-pyrido[1,2-a]pyrimidin-2-ones and their isomeric 2-amino-4H-pyrido[1,2-a]pyrimidin-4-ones have demonstrated various pharmacological activities. nih.gov While the primary focus of some studies was on anti-inflammatory and antiallergic properties, the broader screening for pharmacological effects suggests the potential for this class of compounds to influence nociceptive pathways. nih.gov The 2-aminoderivatives, in particular, exhibited notable anti-inflammatory properties, which can be closely linked to antinociceptive mechanisms. nih.gov
Antidiabetic Potential:
The pyrido[1,2-a]pyrimidine framework has also been explored for its potential in managing diabetes. researchgate.net The development of new and effective treatments for diabetes is a significant area of research, and pyrimidine derivatives are considered an attractive scaffold for designing novel lead compounds with potential antidiabetic activity. nih.gov While direct studies on this compound as a dual α-glucosidase and α-amylase inhibitor are still emerging, the broader class of pyrimidine derivatives has shown promise in this area. nih.gov For instance, certain pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit these key carbohydrate-metabolizing enzymes, which is a therapeutic strategy for controlling postprandial hyperglycemia in diabetic patients. nih.gov
Table 2: Investigated Therapeutic Potentials of Pyrido[1,2-a]pyrimidine Derivatives
| Therapeutic Area | Derivative Class | Observed or Potential Activity |
|---|---|---|
| Antinociceptive | 2-Amino-4H-pyrido[1,2-a]pyrimidin-4-ones | Marked anti-inflammatory properties, suggesting potential antinociceptive effects. nih.gov |
| Antidiabetic | Pyrido[1,2-a]pyrimidin-4-one Derivatives | Potential as compounds for diabetes treatment. researchgate.net |
| Antidiabetic | General Pyrimidine Derivatives | Inhibition of α-glucosidase and α-amylase. nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2h Pyrido 1,2 a Pyrimidin 2 One
Impact of Substituent Effects on Biological Potency and Selectivity
The biological profile of 2H-pyrido[1,2-a]pyrimidin-2-one derivatives can be significantly altered by the introduction of various substituents. The nature, position, and orientation of these functional groups dictate the molecule's ability to interact with its biological target, thereby influencing its efficacy and selectivity.
Positional Influence of Functional Groups on Efficacy
The specific placement of functional groups on the this compound core is a critical determinant of biological activity. Studies on related pyridopyrimidine scaffolds have demonstrated that even minor changes in substituent position can lead to substantial differences in potency.
For instance, in a series of N,N-disubstituted 4-amino-2H-pyrido[1,2-a]pyrimidin-2-ones, the nature of the substituents at the 4-amino position was found to be crucial for antiallergic and anti-inflammatory activities. The 4-[(N-ethyl,N-phenyl)amino] derivative was identified as the most active in terms of antiallergic properties. nih.gov In a related series of 2-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, the 2-[(N-Benzyl, N-ethyl)amino] derivative exhibited notable anti-inflammatory properties with reduced toxicity compared to other analogs. nih.gov
While specific data for a comprehensive series of this compound anticancer agents is limited, studies on the isomeric pyrido[2,3-d]pyrimidin-4(3H)-one scaffold provide valuable insights. In one study, the expansion of the core to a tetracyclic system and the nature of substituents on an attached phenyl ring significantly impacted cytotoxicity against various cancer cell lines. nih.gov For example, compounds with a 4-methoxy substitution on the phenyl ring showed beneficial activity. nih.gov
Table 1: Anticancer Activity of Selected Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives
| Compound | R | Cancer Cell Line | IC50 (µM) |
| 8a | 4-OCH3 | A-549 | 16.2 |
| PC-3 | 7.98 | ||
| 8b | 4-CH3 | A-549 | 16 |
| PC-3 | 18.01 | ||
| 8d | 4-OCH3 | A-549 | 7.23 |
| PC-3 | 7.12 | ||
| 9a | 4-OCH3 (hydrazinyl derivative) | PC-3 | 9.26 |
Data from a study on pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, a related isomeric scaffold. nih.gov
Role of Electronic and Steric Factors in Molecular Recognition
The electronic properties (electron-donating or electron-withdrawing) and steric bulk of substituents play a pivotal role in how a molecule fits into and interacts with the binding site of a biological target.
In the context of pyrido[1,2-a]pyrimidin-4-one derivatives acting as aldose reductase inhibitors, the presence of phenol (B47542) or catechol hydroxyls was found to be essential for pharmacophoric recognition by the enzyme. The methylation of these hydroxyl groups resulted in inactive or significantly less active compounds, highlighting the importance of hydrogen bonding capabilities. nih.gov
Furthermore, the synthesis of various 2H-pyrido[1,2-a]pyrimidin-2-ones has shown that the reaction yields can be influenced by the electronic nature of substituents on the starting 2-aminopyridine (B139424). Electron-releasing groups like methyl at the 3rd, 4th, and 5th positions of the 2-aminopyridine ring generally lead to excellent yields of the corresponding products. Conversely, slightly electron-withdrawing halogens (F, Cl, Br, I) at the 5th position tend to slightly decrease the yield. sci-hub.se This suggests that the electron density of the pyridine (B92270) ring influences the nucleophilicity of the amino group, impacting the initial step of the condensation reaction.
Modulation of Molecular Properties through Structural Modifications
Strategic structural modifications of the this compound scaffold can be employed to fine-tune its physicochemical properties, such as polarity, solubility, and metabolic stability. These properties are critical for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Influence of Nitrogen Atom Placement on Polarity and Solubility
The position of nitrogen atoms influences the molecule's dipole moment and its capacity for hydrogen bonding with water molecules. In a study of 6,5-bicyclic heterocycles, the configuration of nitrogen atoms in the core was shown to have a substantial impact on thermodynamic solubility. Generally, increasing the number of nitrogen atoms can enhance polarity and aqueous solubility, provided that intramolecular hydrogen bonding does not diminish the potential for intermolecular interactions with water. However, the precise effect is highly dependent on the specific arrangement of the nitrogen atoms and the surrounding functional groups.
Fluorination Strategies for Enhanced Metabolic Stability
Metabolic instability is a common challenge in drug development, often leading to rapid clearance and reduced bioavailability. Fluorination is a widely used strategy to block metabolically labile sites and improve the metabolic stability of drug candidates. The introduction of a fluorine atom can alter the electronic properties of adjacent C-H bonds, making them less susceptible to enzymatic oxidation by cytochrome P450 enzymes. nih.gov
While specific examples for this compound are scarce, a study on the closely related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold demonstrated the effectiveness of this approach. The strategic installation of a fluorine atom on an electron-rich phenyl ring of an inhibitor led to a promising lead compound with improved in vivo metabolic stability. nih.gov This highlights the potential of applying similar fluorination strategies to enhance the pharmacokinetic profiles of this compound derivatives.
Table 2: Effect of Fluorination on Metabolic Stability of a Pyrimidine (B1678525) Derivative
| Compound | Modification | Human Microsome Stability |
| Parent Compound | - | - |
| Fluorinated Analog | Fluorine on carbon chain | Improved |
| Fluorinated Analog | Fluorine on phenyl ring | Decreased |
Data from a study on pyrimidine-2,4,6-trione derivatives. nih.gov
Pharmacophore Modeling and Lead Optimization
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. sci-hub.se A pharmacophore model can be used to guide the design of new, more potent, and selective compounds, as well as for virtual screening of compound libraries to identify novel hits.
For the related pyrido[2,3-d]pyrimidine (B1209978) scaffold, pharmacophore mapping has been successfully employed to design novel derivatives targeting human thymidylate synthase. nih.gov A typical pharmacophore model for a kinase inhibitor, a common target for pyridopyrimidine derivatives, might include features such as:
Hydrogen bond donors and acceptors: These are crucial for anchoring the ligand within the ATP-binding pocket of the kinase.
Aromatic rings: These can engage in π-π stacking interactions with aromatic residues in the binding site.
Once a pharmacophore model is established, it can be used to guide lead optimization. This process involves systematically modifying a lead compound to improve its activity, selectivity, and ADME properties. For instance, if a model suggests that an additional hydrogen bond acceptor at a specific position would be beneficial, chemists can synthesize derivatives incorporating such a group. This iterative process of design, synthesis, and testing, guided by pharmacophore modeling, can significantly accelerate the development of new drug candidates based on the this compound scaffold.
Broader Research Applications of 2h Pyrido 1,2 a Pyrimidin 2 One
Contributions to Material Science and Advanced Functional Materials
The exploration of 2H-pyrido[1,2-a]pyrimidin-2-one in material science is an emerging field. While extensive research is still in its early stages, the inherent chemical architecture of this compound suggests potential for the development of novel functional materials. The quinolizinone-type scaffold with a bridgehead nitrogen atom is expected to confer interesting physicochemical properties. rsc.org However, the physical and biological properties of the this compound scaffold remain largely under-explored. rsc.org
Currently, there is limited direct research on the application of this compound as a primary component in the synthesis of dyes and pigments. The investigation into the photophysical properties of this specific scaffold is not yet widely reported. rsc.org However, related heterocyclic systems, such as 7-oxo-3-(tetrahydropyranyl-2-yl)-7H-pyrido[2,1-i]purines, have been shown to be highly fluorescent molecules with absorption and emission in the visible region, suggesting that the broader class of related compounds may possess chromophoric properties. rsc.org The development of efficient synthetic routes to produce various substituted 2H-pyrido[1,2-a]pyrimidin-2-ones could pave the way for future studies into their coloristic and photophysical characteristics, potentially leading to novel dye and pigment discovery. rsc.org
The incorporation of this compound into polymers and coatings is another area that remains largely unexplored. The presence of reactive functional groups on the pyridopyrimidine ring could potentially be utilized for polymerization reactions or for grafting onto polymer backbones to impart specific properties. Such modifications could enhance thermal stability, conductivity, or photostability of materials. However, current scientific literature does not provide significant examples or detailed research findings on the use of this compound in polymer and coating development. The successful commercialization of related compounds in other fields may stimulate research into their material science applications. acs.org
Role in Agrochemical Research and Development
In contrast to material science, the application of this compound derivatives in agrochemical research is well-documented, particularly in the development of insecticides.
Mesoionic pyrido[1,2-a]pyrimidinones have emerged as a significant class of insecticides. acs.orgnih.gov These compounds function as nicotinic acetylcholine (B1216132) receptor (nAChR) competitive inhibitors, leading to a novel mode of action that can be effective against pests resistant to other insecticides. nih.gov
A notable example is the commercial insecticide Triflumezopyrim, which is a mesoionic pyrido[1,2-a]pyrimidinone derivative. acs.orgnih.gov Research has led to the development of numerous analogs with potent insecticidal activity against a range of pests, including aphids and planthoppers. nih.govresearchgate.netnih.gov
The following table summarizes the insecticidal activity of selected this compound derivatives against common agricultural pests.
| Compound ID | Target Pest | Activity (LC50 in µg/mL) | Reference |
| Compound 7 | Sogatella furcifera (White-backed planthopper) | 0.86 | nih.gov |
| Compound 7 | Aphis craccivora (Bean aphid) | 0.85 | nih.gov |
| Triflumezopyrim | Aphis craccivora (Bean aphid) | 3.67 | nih.gov |
| Compound I13 | Aphis craccivora (Bean aphid) | 92% mortality at 100 µg/mL | researchgate.net |
| Compound 34 | Aphis craccivora (Bean aphid) | 2.80 | nih.gov |
| Compound E1 | Aphis craccivora (Bean aphid) | 0.73 | |
| Compound E2 | Aphis craccivora (Bean aphid) | 0.88 |
Beyond insecticidal action, some pyrido[2,3-d]pyrimidine (B1209978) derivatives, a related isomeric class, have been investigated for their herbicidal properties. For instance, certain derivatives have shown significant activity against monocotyledonous plants like bentgrass. acs.org One such compound, 3-methyl-1-(2,3,4-trifluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, exhibited herbicidal activity comparable to commercial herbicides. acs.org
The table below details the herbicidal activity of a selected pyrido[2,3-d]pyrimidine derivative.
| Compound ID | Target Weed | Activity at 1 mM | Reference |
| 2o | Agrostis stolonifera (Bentgrass) | Good activity (Rank 4-5) | acs.org |
| 2o | Lactuca sativa (Lettuce) | No significant activity | acs.org |
Furthermore, research into mesoionic pyrido[1,2-a]pyrimidinone derivatives has revealed their potential as plant immune inducers, offering a novel strategy for protecting crops against viral infections by activating the plant's own defense mechanisms. nih.gov
Emerging Research Frontiers and Future Perspectives for 2h Pyrido 1,2 a Pyrimidin 2 One
Exploration of Underexplored Derivatization Pathways
Future research will likely focus on novel chemical transformations to diversify the 2H-pyrido[1,2-a]pyrimidin-2-one core, enabling a more thorough exploration of its structure-activity relationships (SAR). While classical methods have provided a foundational understanding, several advanced strategies remain underexplored.
One promising avenue is the selective hydrogenation of the pyridone ring. For instance, the hydrogenation of a related 4-amino-2H-pyrido[1,2-a]pyrimidin-2-one derivative using a Raney Nickel catalyst has been shown to yield the corresponding 6,7,8,9-tetrahydro derivative. nih.gov Further reduction can lead to the 1,6,7,8,9,9a-hexahydro version, creating saturated and semi-saturated analogues with distinct three-dimensional structures that could lead to improved binding at biological targets. nih.gov
Another area ripe for exploration is the use of modern organometallic and coupling chemistries. The development of synthetic routes involving the acylation of lithium amide bases of 2-aminopyridines with alkynoate esters offers a regioselective pathway to the 2-oxo isomer. tandfonline.com This method avoids the common issue of co-synthesis of the 4-oxo isomer and opens the door to a wide array of substituted alkynoates, thus allowing for extensive derivatization at various positions on the pyrimidinone ring.
Furthermore, the application of novel synthons, such as 1-benzotriazolyl-2-propynones , presents an efficient strategy. These act as 1,3-bis-electrophiles that react with 2-aminopyridines to produce 2H-pyrido[1,2-a]pyrimidin-2-ones in good yields. tandfonline.com This methodology could be expanded to include a broader range of substituted aminopyridines and propynones to generate extensive chemical libraries for screening.
| Derivatization Pathway | Reagents/Conditions | Potential Products | Reference |
| Hydrogenation | Raney Nickel, H₂ | 6,7,8,9-Tetrahydro derivatives | nih.gov |
| Reduction | Potassium borohydride | 1,6,7,8,9,9a-Hexahydro derivatives | nih.gov |
| Regioselective Cyclization | Lithium amide bases, Alkynoate esters | Substituted 2H-pyrido[1,2-a]pyrimidin-2-ones | tandfonline.com |
| 1,3-Bis-Electrophile Reaction | 1-Benzotriazolyl-2-propynones, 2-Aminopyridines | Substituted 2H-pyrido[1,2-a]pyrimidin-2-ones | tandfonline.com |
Development of Green and Sustainable Synthetic Methodologies
A significant future direction in the synthesis of 2H-pyrido[1,2-a]pyrimidin-2-ones is the adoption of green chemistry principles. Traditional synthetic methods often rely on harsh reagents, high temperatures, and organic solvents, leading to significant waste and environmental impact.
A leading example of a sustainable approach is the use of hexafluoroisopropanol (HFIP) as a recyclable solvent and promoter. nih.gov Researchers have developed a domino protocol for synthesizing 2H-pyrido[1,2-a]pyrimidin-2-ones from 2-aminopyridines and unactivated Baylis-Hillman adducts. nih.gov This method is notable for being catalyst-free and reagent-free, proceeding through four sequential reactions—aza-Michael addition, water elimination, intramolecular acyl substitution, and a nih.govnih.gov-H shift—to generate the final product with minimal byproducts. nih.gov The use of inexpensive starting materials further enhances its appeal.
Other green approaches that warrant further investigation include:
Microwave-assisted synthesis : This technique can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov
Solvent-free reactions : Conducting reactions in the absence of a solvent minimizes waste and simplifies product purification. nih.gov
Multicomponent reactions : Designing one-pot reactions where multiple starting materials are combined to form the final product without isolating intermediates can improve efficiency and reduce waste.
| Green Synthesis Approach | Key Features | Starting Materials | Reference |
| Domino Protocol | Catalyst- and reagent-free; recyclable solvent (HFIP); negligible byproducts. | 2-Aminopyridines, unactivated Baylis-Hillman adducts | nih.gov |
| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption. | Varies (e.g., 2-aminopyridines, acetylene-derived electrophiles) | nih.gov |
Advanced Mechanistic Elucidation of Biological Actions
While the this compound scaffold itself is relatively under-explored biologically, the broader class of pyridopyrimidines exhibits a wide range of activities, offering a roadmap for future mechanistic studies. tandfonline.com The biological actions of these related compounds are often traced to their ability to act as inhibitors of key enzymes.
For example, various pyrido[2,3-d]pyrimidine (B1209978) derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, including mutant forms like EGFRT790M that confer resistance to first-generation cancer therapies. nih.govaip.org Mechanistic studies show these compounds can induce apoptosis (programmed cell death) and arrest the cell cycle, thereby halting tumor progression. nih.govaip.org Other related scaffolds have shown inhibitory activity against different kinases, such as KRAS, which is a key protein in the RAS/MAPK signaling pathway. researchgate.net
Future research on this compound derivatives should include systematic screening against a panel of kinases and other enzymes to identify primary targets. Advanced techniques such as chemical proteomics, thermal shift assays, and X-ray crystallography will be crucial for definitively identifying protein targets and elucidating the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that govern binding affinity and selectivity. Docking studies on related pyrido[1,2-a]pyrimidin-4-one derivatives have, for instance, helped to understand how they inhibit enzymes like aldose reductase (ALR2) and the Plasmodium falciparum cysteine protease falcipain-2. asiaresearchnews.comnih.gov
Design of Next-Generation Pyrido[1,2-a]pyrimidin-2-one Analogues with Tailored Activities
The design of future analogues will be driven by a combination of rational drug design principles and high-throughput screening. The goal is to create derivatives with tailored activities, such as enhanced potency, improved selectivity, and favorable pharmacokinetic profiles.
Structure-activity relationship (SAR) studies will be paramount. As seen with the isomeric pyrido[1,2-a]pyrimidin-4-ones, small structural modifications can lead to significant changes in biological activity. For example, the introduction of a hydroxyl group at specific positions or alterations to the length of a side chain has been shown to dramatically impact inhibitory potency against aldose reductase. asiaresearchnews.com Similarly, in the pyrido[2,3-d]pyrimidine series, specific substitutions have been engineered to achieve high selectivity for mutant EGFR over the wild-type enzyme, a critical feature for reducing side effects in cancer therapy. aip.org
The design of next-generation this compound analogues will likely involve:
Scaffold hopping : Replacing parts of the core structure while maintaining key pharmacophoric features to discover novel intellectual property and improved properties.
Bioisosteric replacement : Substituting functional groups with other groups that have similar physical or chemical properties to enhance biological activity or metabolic stability.
Fragment-based drug design : Screening small molecular fragments to identify those that bind to a target and then growing or linking them to create a more potent lead compound.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of novel this compound derivatives. nih.gov These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers, thereby accelerating the design-make-test-analyze cycle. springernature.com
Key applications of AI/ML in this context include:
Predictive Modeling : ML models can be trained on existing data to predict the biological activity of virtual compounds before they are synthesized. nih.govnih.gov For instance, Quantitative Structure-Activity Relationship (QSAR) models can correlate molecular descriptors with activities like enzyme inhibition or cytotoxicity, allowing for the rapid in silico screening of large virtual libraries. nih.gov
Generative Design : Generative AI models can design entirely new molecules with desired properties. nih.gov These models can explore a vast chemical space to propose novel this compound analogues that are predicted to be active against a specific biological target.
Synthesis Prediction : AI tools are being developed to predict viable synthetic routes for novel compounds, a critical step in translating virtual designs into tangible molecules. asiaresearchnews.com ML can also predict the regioselectivity of reactions, which is particularly relevant for complex heterocyclic systems. nih.gov
In Silico Docking and ADMET Prediction : Computational methods are already being used to model the binding of pyridopyrimidine derivatives to their targets and to predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to prioritize candidates with better drug-like characteristics. tandfonline.comtandfonline.comnih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic methodologies for 2H-pyrido[1,2-a]pyrimidin-2-ones?
- Answer : The synthesis typically involves cycloaddition reactions, domino protocols, or stepwise acylation-cyclization strategies. For example:
- Cycloaddition : Reaction of 2-aminopyridines with alkynoate esters or gem-difluorinated alkynes under thermal or room-temperature conditions .
- Domino protocols : Hexafluoroisopropanol (HFIP)-mediated aza-Michael addition, water elimination, and [1,3]-H shift to achieve yields up to 95% .
- Two-step acylation-cyclization : Acylation of lithium amide bases of aminoazines with alkynoates, followed by thermal cyclization for regioselective 2-one formation .
Q. How is 2H-pyrido[1,2-a]pyrimidin-2-one characterized structurally?
- Answer : Key techniques include:
- NMR spectroscopy : Distinct and signals (e.g., δ 2.15 ppm for methyl groups, δ 168.3 ppm for carbonyl carbons) .
- HRMS : Molecular ion peaks (e.g., [M+H] at m/z 286.9676 for iodinated derivatives) .
- HMBC correlations : Confirming ring fusion and substituent positions (e.g., correlations between δ 7.68 ppm and δ 169.5 ppm ) .
Q. What are the solubility and polarity profiles of 2H-pyrido[1,2-a]pyrimidin-2-ones?
- Answer : The zwitterionic character of the scaffold enhances polarity and aqueous solubility compared to non-nitrogenated analogues. This property is critical for bioavailability in drug discovery .
Advanced Research Questions
Q. How can regioselectivity between 2-oxo and 4-oxo isomers be controlled during synthesis?
- Answer : Regioselectivity depends on:
- Reaction pathway : Computational studies (M06-2X/6-31+G(d,p)) show that 2-oxo isomers form via exocyclic amine nitrogen attack (ΔG = -15.77 kcal/mol for [1,3]-H shift), while 4-oxo isomers involve pyridine nitrogen attack and are less favored .
- Substrate design : Electron-withdrawing groups on 2-aminopyridines or alkynoates bias reactivity toward 2-one formation .
Q. How do researchers address contradictions in synthetic yield data across studies?
- Answer : Methodological adjustments are key:
- Solvent optimization : HFIP improves yields (e.g., 93% for benzaldehyde-derived adducts) by activating electrophiles via hydrogen bonding .
- Reaction monitoring : TLC or NMR tracking identifies intermediates (e.g., zwitterionic enolates) to troubleshoot failed reactions .
Q. What computational tools are used to rationalize reaction mechanisms?
- Answer : Density functional theory (DFT) calculations (e.g., Gaussian 09) model:
- Transition states : For aza-Michael addition and [1,3]-H shifts .
- Energy profiles : Comparing ΔG values for competing pathways (e.g., Path A vs. Path B in Scheme 2 of ).
Q. How are 2H-pyrido[1,2-a]pyrimidin-2-ones evaluated for biological activity?
- Answer : Common approaches include:
- In vitro assays : Testing against E. tenella parasites (IC = 15 μM for lead compounds) .
- Derivatization : Bromo/iodo substituents enable cross-coupling reactions for library diversification .
Methodological Challenges
Q. What strategies improve scalability of this compound synthesis?
- Answer :
- Solvent recovery : HFIP can be distilled and reused, reducing environmental impact .
- Multi-gram protocols : Reactions with methyl-substituted aminopyridines achieve >70% yield without purification .
Q. How do researchers resolve spectral overlaps in complex derivatives?
- Answer : Advanced NMR techniques:
- HMBC/HSQC : Resolve ambiguities in fused-ring systems (e.g., distinguishing C-8 bridging carbons at δ 151.2 ppm) .
- Isotopic labeling : -enriched substrates clarify nitrogen environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
